REACTION_CXSMILES
|
[C:1]([C:4]1[C:5]([C:10]([C:12]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]([CH2:21][CH3:22])[C:13]=2[CH3:23])=[O:11])=[N:6][CH:7]=[CH:8][CH:9]=1)(O)=[O:2].[CH2:24]([O:30][C:31]1[CH:36]=[CH:35][CH:34]=[C:33]([N:37]([CH2:40][CH3:41])[CH2:38][CH3:39])[CH:32]=1)[CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]>C(OC(=O)C)(=O)C>[CH2:40]([N:37]([CH2:38][CH3:39])[C:33]1[CH:34]=[CH:35][C:36]([C:10]2([C:12]3[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[N:14]([CH2:21][CH3:22])[C:13]=3[CH3:23])[C:5]3[C:4](=[CH:9][CH:8]=[CH:7][N:6]=3)[C:1](=[O:2])[O:11]2)=[C:31]([O:30][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])[CH:32]=1)[CH3:41]
|
Name
|
resultant mixture
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C(=NC=CC1)C(=O)C1=C(N(C2=CC=CC=C12)CC)C
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)OC1=CC(=CC=C1)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooled reaction mixture
|
Type
|
ADDITION
|
Details
|
was treated by the same manner as in Synthetic Example 1 and as a result, 18.9 of the objective compound of the melting point of 154° to 156° C. as pale blue crystals
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C)N(C1=CC(=C(C=C1)C1(OC(=O)C2=CC=CN=C12)C1=C(N(C2=CC=CC=C12)CC)C)OCCCCCC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |